Nickel ammine bromide

Thermal Analysis Hydrogen Storage Solid-State Chemistry

Generic procurement of nickel hexammine halides risks experimental irreproducibility in battery and hydrogen storage research. This specific bromide analog ensures consistent performance. - Enables synthesis of Ni₃N for Li-ion battery anodes achieving 1200 mA h g⁻¹ specific capacity. - Features a predictable two-stage thermal decomposition pathway ideal for solid-state hydrogen storage research. - Available at 99.999% (metals basis) purity, eliminating in-house purification for trace-sensitive applications.

Molecular Formula Br2H18N6Ni
Molecular Weight 154.83 g/mol
CAS No. 13601-55-3
Cat. No. B080619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel ammine bromide
CAS13601-55-3
Molecular FormulaBr2H18N6Ni
Molecular Weight154.83 g/mol
Structural Identifiers
SMILES[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Ni]
InChIInChI=1S/6H2N.Ni/h6*1H2;/q6*-1;
InChIKeyGDRWEJQXKZQPJA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel Ammine Bromide Overview


Nickel ammine bromide, systematically named hexaamminenickel(II) bromide with the formula [Ni(NH₃)₆]Br₂ [1], is a well-defined coordination compound featuring a central Ni²⁺ ion coordinated by six ammonia ligands in an octahedral geometry . This purple crystalline solid is a member of the hexammine metal halide family, a class foundational to coordination chemistry due to their straightforward synthesis, defined stereochemistry, and utility in studying fundamental properties like ligand field effects and magnetic behavior [2]. Its specific combination of a high-spin d⁸ nickel center and weakly coordinating bromide counter-ions confers a distinct set of physical properties that differentiate it from its chloride and iodide analogs, making it a versatile precursor for nickel-based materials and a subject of continued study in fields ranging from solid-state hydrogen storage to battery materials.

Coordination chemistry investigations
Solid-state H₂ storage precursor
Ni₃N synthesis for battery anodes
Low-temperature magnetism studies

Nickel Ammine Bromide: Substitution Risks


The hexammine framework [Ni(NH₃)₆]²⁺ is not a passive scaffold; the identity of the halide counter-ion (X⁻) profoundly influences the material's fundamental physical properties. As demonstrated by the hydrogen bonding and low-temperature physics studies cited in the evidence guide, simply substituting [Ni(NH₃)₆]Br₂ with its chloride ([Ni(NH₃)₆]Cl₂) or iodide ([Ni(NH₃)₆]I₂) analog introduces quantifiable changes in thermal decomposition pathways [1], magnetic ordering temperatures [2], and hydrogen bond network strengths [3]. These differences are not trivial; they directly impact the compound's behavior as a solid-state hydrogen storage medium [1], its performance as a precursor for battery materials [4], and its reliability in studies requiring ultra-high purity . A generic procurement of 'a nickel hexammine halide' without specifying the bromide form therefore risks experimental irreproducibility and suboptimal material performance in applications where these specific properties are critical.

Decomposition pathway: differs in number of stages from the chloride analog, affecting ammonia release profile.
Magnetic ordering temperature: distinct from chloride and iodide analogs, altering low-temperature behavior.
Hydrogen bond strength: intermediate compared to chloride, influencing crystal stability and processability.

Nickel Ammine Bromide: Performance Evidence


Thermal Decomposition Stages

Thermogravimetric analysis reveals a distinct, quantifiable difference in the thermal decomposition mechanism of nickel ammine bromide compared to its chloride counterpart. Under identical experimental conditions, [Ni(NH₃)₆]Br₂ undergoes a two-stage ammonia release process, whereas [Ni(NH₃)₆]Cl₂ decomposes in three stages [1]. This difference in desorption kinetics is a direct consequence of the weaker nitrogen-cation and hydrogen-halogen bonds in the bromide complex [1], which influences its suitability for applications like controlled ammonia release in solid-state hydrogen storage.

Thermal Decomposition
Head-to-head
2 stages (Br) vs. 3 stages (Cl)
Simplified ammonia release kinetics
TGA under identical conditions
Thermal Analysis Hydrogen Storage Solid-State Chemistry

Antiferromagnetic Transition Temperature

At sub-Kelvin temperatures, the magnetic ordering behavior of nickel hexammine halides is strongly dependent on the halide ion. Heat capacity measurements below 1°K show that [Ni(NH₃)₆]Br₂ exhibits a sharp peak corresponding to a transition to an antiferromagnetic state at 0.6°K [1]. This is distinct from its analogs: [Ni(NH₃)₆]I₂ transitions at 0.305°K, while [Ni(NH₃)₆]Cl₂ shows a more complex transition with two peaks at 1.45°K and 1.02°K [1]. This specific transition temperature is a key fingerprint for researchers studying magnetic exchange interactions in molecular crystals.

Magnetic Transition TN
Head-to-head
0.6 K (cf. 0.305 K I⁻, 1.45 K Cl⁻)
Defined 0.6 K antiferromagnetic ordering
Heat capacity data below 1°K
Low-Temperature Physics Magnetism Calorimetry

Hydrogen Bond Acceptor Strength

Infrared spectroscopy provides direct evidence of weaker hydrogen bonding in [Ni(NH₃)₆]Br₂ compared to [Ni(NH₃)₆]Cl₂. Analysis of the ν(NH) stretching frequencies and the temperature evolution of decoupled ν(ND) modes shows that the hydrogen bond strength NH⋯X⁻ follows the series Cl⁻ > Br⁻ = I⁻ [1]. This weaker interaction in the bromide compound is consistent with its lower thermal decomposition temperature and distinct desorption kinetics [2], confirming that the choice of halide directly modulates the strength of the supramolecular network.

Hydrogen Bond Strength
Head-to-head
Cl⁻ > Br⁻ = I⁻ (H-bond acceptor)
Intermediate network rigidity
IR spectroscopy of solid samples
Vibrational Spectroscopy Hydrogen Bonding Crystal Engineering

Ultra-High Purity Grade

For applications demanding the highest levels of material purity to minimize unwanted side reactions or background signals, [Ni(NH₃)₆]Br₂ is commercially available at a certified purity of 99.999% (metals basis) , . This grade, supplied by major vendors like Thermo Scientific (formerly Alfa Aesar), is offered in a crystalline form , . While lower purity grades (e.g., 95%) are also available , the availability of this 99.999% grade directly from reputable suppliers provides a verifiable, off-the-shelf option for researchers requiring ultra-high purity without the need for in-house purification.

Ultra-High Purity
Supplier data
99.999% (metals basis)
Minimized trace-metal interference
Commercially supplied (Thermo Scientific)
Materials Science Analytical Chemistry Procurement

Nickel Ammine Bromide: Applications


Solid-State Hydrogen Storage Research

The quantifiably distinct, two-stage thermal decomposition pathway of [Ni(NH₃)₆]Br₂, as opposed to the three-stage pathway of its chloride analog [1], makes it a compelling candidate for solid-state hydrogen storage research. The simplified decomposition kinetics and the weaker hydrogen bonding network [2] imply a more direct and potentially more energetically favorable ammonia release profile. This specific behavior is critical for designing hydrogen carriers with predictable and controllable desorption characteristics, a key challenge in the development of practical solid-state hydrogen storage materials [1].

Nickel Nitride Synthesis for Battery Anodes

The compound has been explicitly used as a precursor for the synthesis of nickel nitride (Ni₃N) via ammonolysis [1]. When employed as a negative electrode material for lithium-ion batteries, the Ni₃N derived from this route was part of a study that achieved a remarkable specific capacity of 1200 mA h g⁻¹ [1]. This performance is substantially higher than that of materials derived from other precursor routes (which yielded capacities of 85 and 125 mA h g⁻¹), underscoring the importance of this specific precursor's decomposition chemistry in achieving superior electrochemical properties in the final product.

Low-Temperature Magnetism and Calorimetry Studies

The precise antiferromagnetic transition temperature (TN) of 0.6 K for [Ni(NH₃)₆]Br₂ is a well-established, quantifiable physical property [1]. This makes the compound a valuable standard or model system for researchers studying magnetic exchange interactions, phase transitions in molecular crystals, and for the calibration of sensitive calorimeters and thermometers operating in the sub-Kelvin regime. Its distinct TN, which differs significantly from those of its chloride and iodide analogs [1], allows for targeted investigations into the role of the anion on magnetic ordering.

High-Purity Precursor for Electronics and Catalysis

For applications where trace metal impurities are detrimental—such as the fabrication of electronic materials, the synthesis of sensitive catalysts, or in trace analysis—the commercial availability of [Ni(NH₃)₆]Br₂ at a certified purity of 99.999% (metals basis) [1] is a critical differentiating factor. This ready availability of an ultra-high purity grade eliminates the need for resource-intensive in-house purification, ensuring reliable and reproducible starting materials for advanced research and development processes.

Application
Selection Property
Validation Focus
Solid-State H₂ Storage Research
Two-stage ammonia release pathway
Thermal decomposition profile & H₂ release
Ni₃N Anode Synthesis
Ammonolysis precursor for Ni₃N
Electrochemical performance validation
Low-Temperature Magnetism
Distinct antiferromagnetic transition temperature
Magnetic transition characterization & calorimeter calibration
High-Purity Precursor
Ultra-high purity (metals basis)
Trace-metal analysis & reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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